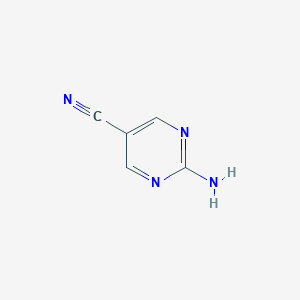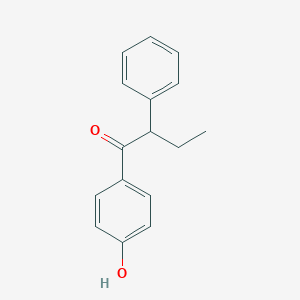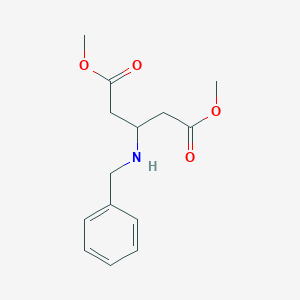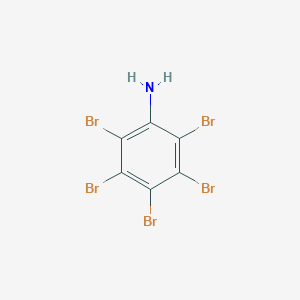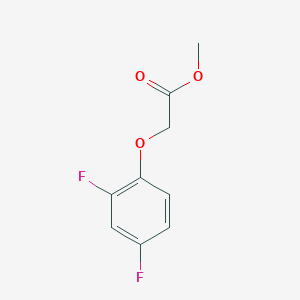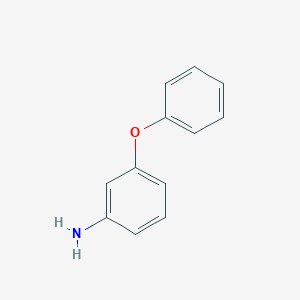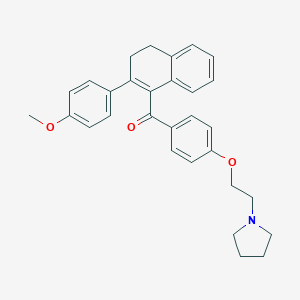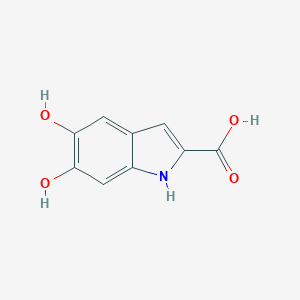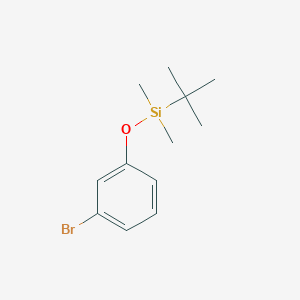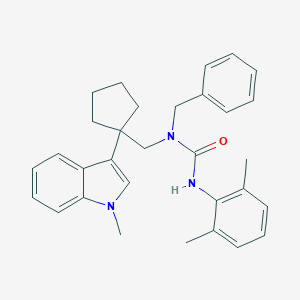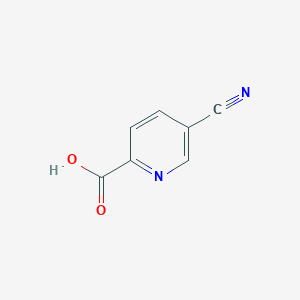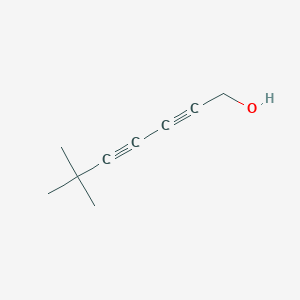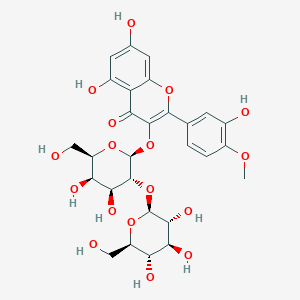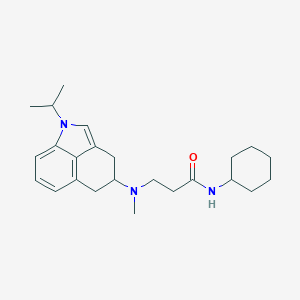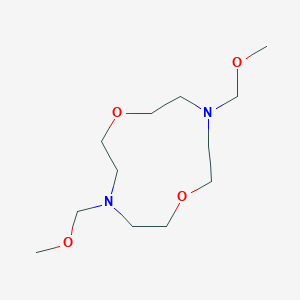
4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane, commonly known as DO2A, is a macrocyclic ligand that has been extensively used in scientific research. DO2A has a unique structure that allows it to coordinate with a variety of metal ions, making it a versatile tool in various fields of research.
Mecanismo De Acción
DO2A acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. The resulting metal complex has unique properties that can be exploited for various applications. The binding of DO2A to metal ions is reversible, making it a useful tool in the design of responsive materials.
Efectos Bioquímicos Y Fisiológicos
DO2A has been shown to have low toxicity and is generally considered safe for use in scientific research. However, its effects on biochemical and physiological systems are still under investigation. DO2A has been shown to have potential applications in drug delivery, due to its ability to coordinate with metal ions and form stable complexes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DO2A has several advantages for use in lab experiments, including its versatility, low toxicity, and reversible binding properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for research involving DO2A. One area of interest is the development of new metal complexes for use in catalysis and other applications. Another area of interest is the use of DO2A in drug delivery systems, where its ability to form stable complexes with metal ions could be exploited. Additionally, further investigation into the biochemical and physiological effects of DO2A could help to expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of DO2A involves the reaction of 1,4,7,10-tetraazacyclododecane with paraformaldehyde in the presence of methanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The resulting product is DO2A, which can be further modified to suit specific research needs.
Aplicaciones Científicas De Investigación
DO2A has been extensively used in scientific research, particularly in the fields of chemistry, biochemistry, and medical imaging. DO2A is a versatile ligand that can coordinate with a variety of metal ions, making it a useful tool in the synthesis of metal complexes. These metal complexes have been used in various applications, including catalysis, luminescence, and magnetic resonance imaging (MRI).
Propiedades
Número CAS |
142273-75-4 |
|---|---|
Nombre del producto |
4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane |
Fórmula molecular |
C12H26N2O4 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
4,10-bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C12H26N2O4/c1-15-11-13-3-7-17-9-5-14(12-16-2)6-10-18-8-4-13/h3-12H2,1-2H3 |
Clave InChI |
YRAWBJRDKMEAFS-UHFFFAOYSA-N |
SMILES |
COCN1CCOCCN(CCOCC1)COC |
SMILES canónico |
COCN1CCOCCN(CCOCC1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



